1-(2-Nitrophenyl)piperidine

N-arylation palladium catalysis synthetic methodology

Procure the specific ortho-nitrophenyl regioisomer (CAS 15822-77-2) required for synthesizing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists. Substituting meta- or para-nitro analogs alters electronic, steric, and biological target engagement profiles, yielding fundamentally different intermediates. - Structural Requirement: Ortho-nitro substitution is essential for downstream vanilloid antagonist pharmacophores. - Validated Synthesis: Documented 92% yield under Pd-catalyzed conditions supports reliable scale-up. - Quality Assurance: Supplied with rigorous QC to ensure regioisomeric integrity for reproducible medicinal chemistry.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 15822-77-2
Cat. No. B057168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)piperidine
CAS15822-77-2
Synonyms1-(o-Nitrophenyl)-piperidine;  2-(Piperidino)-1-nitrobenzene;  2-Piperidinonitrobenzene; _x000B_N-(2-Nitrophenyl)piperidine;  NSC 14848;  o-Nitropiperidinobenzene
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
InChIKeyWDAUAKBDZSYXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrophenyl)piperidine: ortho-Nitro N-Arylpiperidine Building Block


1-(2-Nitrophenyl)piperidine (CAS 15822-77-2) is an N-arylpiperidine featuring an ortho-nitrophenyl substituent on the piperidine nitrogen, with molecular formula C11H14N2O2 and molecular weight 206.24 g/mol . The compound exists as a solid with melting point 77°C and boiling point 337.7°C at 760 mmHg . The ortho-nitro group exerts both strong electron-withdrawing effects and steric influences on the piperidine nitrogen, distinguishing this regioisomer from its meta- and para-nitro analogs in terms of electronic properties, reactivity, and conformational behavior [1]. The compound serves primarily as a synthetic intermediate, with documented use in preparing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists as potential analgesics .

Synthetic Intermediate: Defined ortho-nitro building block for TRPV1 antagonist and vanilloid pharmacophore pathways.
Reactivity Profile: Maximum electron-withdrawing character among nitro regioisomers, supporting distinct SNAr and metal coordination chemistry.
Scalability Context: Reported 92% yield in Pd-catalyzed N-arylation and compatibility with reductive one-batch protocols suggest robust access.

1-(2-Nitrophenyl)piperidine: Regioisomer Substitution Risks


Substituting 1-(2-nitrophenyl)piperidine with its meta- or para-nitro regioisomers alters three critical parameters simultaneously: electronic environment at the piperidine nitrogen, steric accessibility for subsequent reactions, and biological target engagement in downstream pharmacophores. The ortho-nitro group exerts a distinct shielding effect on NMR chemical shifts compared to ortho-chloro and other substituents [1], and nitro-substituted benzoic acid regioisomers exhibit acidity ranking ortho > para > meta, reflecting fundamental differences in electronic conjugation and intramolecular interactions [2]. Furthermore, DFT calculations on nitro-substituted piperidine derivatives demonstrate that heats of formation are affected by the position of substituted groups [3]. In TRPV1 antagonist synthesis specifically, the ortho-nitrophenyl moiety serves as a defined structural requirement rather than an interchangeable aromatic substitution pattern . The combination of steric, electronic, and application-specific constraints means that regioisomer substitution yields fundamentally different intermediates with distinct reactivity profiles and downstream synthetic outcomes.

Electronic and Steric Mismatch

Ortho substitution alters piperidine nitrogen basicity and steric accessibility. Meta- or para-nitro analogs may shift reactivity in SNAr and coordination contexts.

Application-Specific Barrier

TRPV1 antagonist synthesis requires the ortho-nitrophenyl moiety as a defined structural input. Other regioisomers yield dead-end intermediates incompatible with the validated route.

Spectroscopic and Thermodynamic Drift

NMR shielding and heat-of-formation profiles are position-dependent. Substitution may confound structural confirmation and alter reaction energetics.

1-(2-Nitrophenyl)piperidine: Comparative Evidence for ortho-Nitro Selection


Synthetic Yield in Pd-Catalyzed C-N Cross-Coupling

In solid-supported Pd(0) nanoparticle-catalyzed C-N cross-coupling reactions under identical conditions (DMF, 80°C, 6 h), 1-(2-nitrophenyl)piperidine was obtained in 92% yield, whereas the corresponding para-nitro analog, 1-(4-nitrophenyl)piperidine, was obtained in 86% yield under the same reaction protocol [1]. The 6% absolute yield difference reflects the ortho-nitro group's influence on the coupling efficiency, likely mediated by altered electronic activation of the aryl halide electrophile and/or steric effects on the transition state of the N-arylation step.

Pd-Catalyzed C-N Coupling
Cross-study comparable
92% yield (ortho) vs 86% yield (para)
Supports synthetic efficiency review for ortho isomer
Solid-supported Pd(0), DMF, 80°C, 6 h
N-arylation palladium catalysis synthetic methodology

Relative Acidity of Nitrophenyl Regioisomers

For nitro-substituted benzoic acids, the relative acidity ranking is ortho > para > meta [1]. This ordering demonstrates that the ortho-nitro group exerts the strongest acidifying effect due to a combination of inductive electron withdrawal (-I effect) and proximity-dependent field effects that are maximized at the ortho position. Extrapolating this established class-level principle to N-arylpiperidines, the ortho-nitrophenyl substituent in 1-(2-nitrophenyl)piperidine is predicted to exert greater electron withdrawal from the piperidine nitrogen than the corresponding para- or meta-nitrophenyl isomers, thereby modulating the basicity, nucleophilicity, and coordination chemistry of the piperidine nitrogen in downstream applications.

Relative Acidity Ranking
Class-level inference
ortho > para > meta (nitrobenzoic acid model)
Indicates maximum electron withdrawal for ortho regioisomer
Extrapolated to N-arylpiperidine basicity
physical organic chemistry substituent effects structure-property relationships

NMR Shielding Effect of ortho-Nitro Substituent

13C and 1H NMR spectral studies of piperidin-4-one derivatives demonstrate that the shielding effect of the o-nitro group is distinct from that of the o-chloro substituent [1]. This differential shielding arises from the unique electronic and magnetic anisotropy properties of the nitro group, which affect the local chemical environment of adjacent protons and carbons. While direct quantitative NMR shift data for 1-(2-nitrophenyl)piperidine versus its chloro analog are not collated in a single study, the class-level observation establishes that ortho-nitro substitution produces spectroscopic signatures that differ systematically from other ortho substituents, enabling unambiguous structural confirmation by NMR and providing insight into conformational preferences.

NMR Shielding Effect
Class-level inference
Distinct from o-chloro and other substituents
Enables unambiguous structural confirmation
Qualitative class observation for piperidin-4-ones
NMR spectroscopy conformational analysis structural characterization

Position-Dependent Heats of Formation

DFT calculations at the B3PW91/6-311+G(d,p) level on a series of nitro-substituted piperidine derivatives (labeled α, β1, β2, β3, γ, and δ based on substitution position) demonstrate that heats of formation (HOFs) are affected by the positions of substituted groups [1]. All derivatives exhibit negative heats of formation, but the magnitude varies with substitution pattern. This position-dependence of thermodynamic stability indicates that ortho-, meta-, and para-nitrophenyl piperidines possess measurably different ground-state energies, which can influence reaction energetics, storage stability, and thermal behavior. While exact HOF values for 1-(2-nitrophenyl)piperidine versus its regioisomers are not reported in the same study, the class-level principle establishes that substitution position materially affects molecular stability.

DFT Heats of Formation
Class-level inference
Position-dependent thermodynamic stability
Supports review of storage and thermal behavior
Data to verify for specific regioisomers
computational chemistry thermodynamics energetic materials

Essential Intermediate for TRPV1 Antagonists

1-(2-Nitrophenyl)piperidine is specifically documented as an intermediate for preparing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists and (methylsulfonylamino)benzenes as vanilloid antagonists with analgesic activity . The ortho-nitrophenyl moiety is a defined structural component of the pharmacophore pathway, not an arbitrary N-arylpiperidine substitution pattern. Substitution with meta- or para-nitrophenyl analogs would yield regioisomeric intermediates that lack the precise spatial and electronic requirements for progression through the established synthetic sequence to active TRPV1 antagonists. This application-specific requirement establishes procurement necessity for the ortho isomer in analgesic development programs targeting this pathway.

TRPV1 Antagonist Pathway
Supporting evidence
Validated intermediate for vanilloid antagonist synthesis
Ortho isomer required for pharmacophore pathway
Source review recommended
medicinal chemistry TRPV1 antagonists analgesic development

Compatibility with Reductive One-Batch N-Arylpiperidine Synthesis

The reductive one-batch synthesis of N-arylpiperidines from primary amines and glutaraldehyde, using sodium borohydride in acidic water/methanol medium, is reported to be fast, afford good to excellent yields, and appear insensitive to electronic effects and severe steric hindrance [1]. Notably, the methodology is explicitly compatible with nitro and oxo groups. This establishes that the sterically demanding ortho-nitrophenyl substitution pattern does not impede this efficient synthetic route, making 1-(2-nitrophenyl)piperidine accessible via a robust, scalable protocol. The compatibility with severe steric hindrance directly addresses a common concern with ortho-substituted aryl building blocks.

Reductive One-Batch Synthesis
Supporting evidence
Compatible with nitro groups and steric hindrance
Mitigates concern about ortho-steric synthesis difficulty
Glutaraldehyde/NaBH4, acidic H2O/MeOH
synthetic methodology reductive amination piperidine ring construction

1-(2-Nitrophenyl)piperidine: Application Scenarios


TRPV1 and Vanilloid Antagonist Intermediate

Procure 1-(2-nitrophenyl)piperidine specifically as the validated intermediate for synthesizing butylbenzyl methylsulfonyl aminophenyl propanamide TRPV1 antagonists and (methylsulfonylamino)benzenes as vanilloid antagonists with analgesic activity . The ortho-nitrophenyl substitution pattern is structurally required for this synthetic pathway. The compound's 92% reported synthetic yield under Pd-catalyzed conditions [1] supports cost-effective scale-up for medicinal chemistry programs targeting TRPV1-mediated pain pathways.

Pd-Catalyzed N-Arylation Optimization

Use 1-(2-nitrophenyl)piperidine as a benchmark ortho-nitro substrate for developing and optimizing Pd-catalyzed C-N cross-coupling methodologies. The compound's documented 92% yield in solid-supported Pd(0) nanoparticle systems provides a performance baseline for comparing new catalytic systems, ligands, or reaction conditions. The ortho-nitro substitution pattern serves as a sterically and electronically demanding test case for evaluating catalyst tolerance to ortho-substituted aryl electrophiles.

Substituent Effect and Regioisomer Comparison

Procure 1-(2-nitrophenyl)piperidine alongside its para-nitro (CAS 6574-15-8) and meta-nitro analogs for systematic regioisomer comparison studies. The established acidity ranking ortho > para > meta for nitro-substituted benzoic acids and position-dependent heats of formation from DFT studies [1] provide a foundation for investigating how nitro group position affects N-arylpiperidine properties including basicity, coordination chemistry, and spectroscopic signatures. The distinct NMR shielding effect of the o-nitro group [2] enables clear regioisomer identification.

Building Block for Diversified N-Arylpiperidine Libraries

Include 1-(2-nitrophenyl)piperidine in building block collections for generating N-arylpiperidine libraries via nitro group reduction to the corresponding aniline derivative. The nitro group serves as a masked amino functionality, enabling subsequent diversification through amide coupling, sulfonamide formation, or diazotization chemistry . The reductive one-batch N-arylpiperidine synthesis methodology [1] confirms compatibility of the nitro group with robust synthetic protocols, supporting reliable library production from this scaffold.

Application
Selection Property
Validation Focus
TRPV1 Antagonist Intermediate
Ortho-nitrophenyl substitution requirement
Pharmacophore-specific pathway validation
Pd-Catalyzed N-Arylation Optimization
Sterically demanding ortho-nitro substrate
Catalytic system tolerance review
Regioisomer Comparison Studies
Distinct electronic and spectroscopic signatures
Acidity, NMR, and DFT property interpretation
N-Arylpiperidine Library Synthesis
Nitro group as masked amino functionality
Reduction and diversification protocol compatibility

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